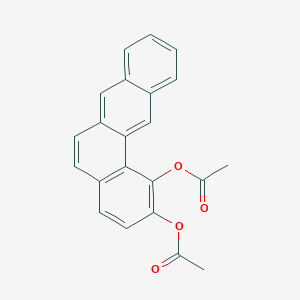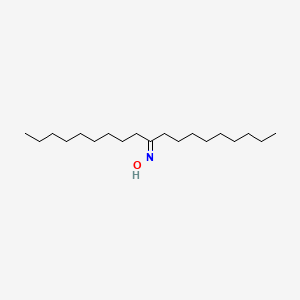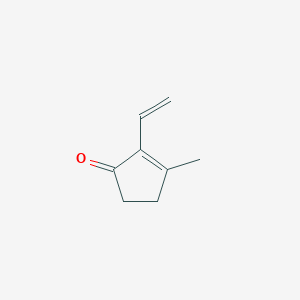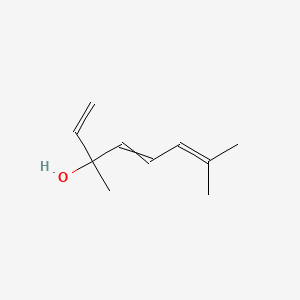![molecular formula C27H21NO B14413488 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole CAS No. 84746-55-4](/img/structure/B14413488.png)
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halides or nitro groups .
Aplicaciones Científicas De Investigación
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(4-Hydroxyphenyl)ethenyl]-9-phenyl-9H-carbazole
- 3-[2-(4-Methylphenyl)ethenyl]-9-phenyl-9H-carbazole
- 3-[2-(4-Chlorophenyl)ethenyl]-9-phenyl-9H-carbazole
Uniqueness
What sets 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole apart is its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications such as organic electronics and pharmaceuticals .
Propiedades
Número CAS |
84746-55-4 |
|---|---|
Fórmula molecular |
C27H21NO |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C27H21NO/c1-29-23-16-13-20(14-17-23)11-12-21-15-18-27-25(19-21)24-9-5-6-10-26(24)28(27)22-7-3-2-4-8-22/h2-19H,1H3 |
Clave InChI |
RZUMMQBRHZKQKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)

![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)




![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
